(2Z)-2-Cyano-2-(hydroxyimino)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3N3O2 |
|---|---|
Molecular Weight |
113.08 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7)/b6-2- |
InChI Key |
CAFXGFHPOQBGJP-KXFIGUGUSA-N |
Isomeric SMILES |
C(#N)/C(=N/O)/C(=O)N |
Canonical SMILES |
C(#N)C(=NO)C(=O)N |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 2z 2 Cyano 2 Hydroxyimino Acetamide
The synthesis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide is primarily achieved through the nitrosation of 2-cyanoacetamide (B1669375). Various methods have been developed to optimize this reaction, focusing on yield, purity, and environmental considerations.
A prevalent method involves the reaction of 2-cyanoacetamide with a nitrite (B80452) salt, such as sodium nitrite, in the presence of an acid. google.com Historically, this reaction was conducted using a stoichiometric equivalent or an excess of acid, like acetic acid. google.com However, this approach necessitates a subsequent neutralization step to convert the resulting free oxime into a salt, which adds a step to the process and creates waste. google.com
A more recent and efficient process utilizes a substoichiometric amount of acid, typically between one-tenth to one-half mole of acid per mole of nitrite. google.com This innovation avoids the issues of low yield and cyclization of the product, while also streamlining the process by reducing waste. google.com The reaction is generally conducted in an aqueous solvent at temperatures ranging from 10°C to 100°C, with a preferred range of 30°C to 60°C. google.com An alternative approach within this methodology involves the use of a weak cation exchange resin, which serves as the acid catalyst. google.com
Another documented synthetic route involves dissolving a cyanoacetamide derivative in a solvent like dioxane, cooling the mixture, and adding hydrochloric acid. An aqueous solution of sodium nitrite is then added portion-wise while maintaining a low temperature (0-5°C). The resulting precipitate is then collected and purified, typically through recrystallization from ethanol.
The following table summarizes key synthetic approaches for this compound.
| Method | Starting Materials | Reagents | Key Conditions | Reference |
| Substoichiometric Acid Nitrosation | 2-Cyanoacetamide, Nitrite Salt (e.g., Sodium Nitrite) | < 1 stoichiometric equivalent of acid | Aqueous solvent, Temperature: 10-100°C | google.com |
| Ion Exchange Resin Catalysis | 2-Cyanoacetamide, Sodium Nitrite | Weak cation exchange resin (e.g., Amberlite IRC 84) | Aqueous solution, Temperature: ~50°C | google.com |
| Dioxane/HCl Method | Cyanoacetamide derivative | Sodium Nitrite, Hydrochloric Acid, Dioxane | Temperature: 0-5°C, followed by recrystallization | |
| Traditional Acetic Acid Method | Cyanoacetamide | Sodium Nitrite, Acetic Acid | Stoichiometric or excess acid | google.com |
Methodologies for Impurity Profiling and Purity Assessment
Ensuring the purity of (2Z)-2-Cyano-2-(hydroxyimino)acetamide is critical for its use in subsequent chemical reactions. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and identifying impurities. google.com Specifically, reverse-phase (RP) HPLC methods are effective. sielc.com A typical RP-HPLC method might use a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is substituted for phosphoric acid. sielc.com This liquid chromatography method is robust and scalable, making it suitable for both analytical purity checks and for the isolation of impurities during preparative separations. google.comsielc.com Ultraviolet (UV) detection is commonly used in conjunction with HPLC for the quantification of the compound and its impurities. google.com
Mass spectrometry provides crucial structural information about the parent compound and any potential contaminants. It can be used to confirm the molecular weight and fragmentation patterns. Predicted collision cross-section (CCS) values for various adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared against experimental data to confirm the identity of the compound. uni.lu
The table below outlines the principal analytical methods used for the quality control of this compound.
| Technique | Application | Details | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Impurity profiling, Quantification | Reverse-phase (RP) columns with mobile phases like acetonitrile/water/acid. | google.comsielc.com |
| Ultraviolet (UV) Spectroscopy | Detection and quantification in conjunction with HPLC | Used as a detector following chromatographic separation. | google.com |
| Mass Spectrometry (MS) | Structural confirmation, Impurity identification | Provides mass-to-charge ratio and fragmentation data. Often coupled with HPLC (LC-MS). | sielc.comuni.lu |
Chemical Reactivity and Derivatization of 2z 2 Cyano 2 Hydroxyimino Acetamide
Protonation Equilibria and Acid-Base Properties of the Hydroxyimino Group
The hydroxyimino group (-C=N-OH) is the most prominent acidic site in (2Z)-2-Cyano-2-(hydroxyimino)acetamide. The proton of the oxime hydroxyl can be abstracted by a base, leading to the formation of a resonance-stabilized oximate anion. This acidity is a crucial feature, as the formation of its alkali metal salts, such as sodium or potassium salts, is often a prerequisite for subsequent derivatization reactions like alkylation and acylation. google.comgoogle.com The process of salt formation can be achieved by treating the oxime with an appropriate base. google.com The resulting mixture often contains both the free oxime and its salt form, which can be manipulated by adjusting the pH of the medium. google.com
The acidity of the oxime proton in this compound is significantly enhanced by the presence of the adjacent cyano (-C≡N) group. The cyano group acts as a potent electron-withdrawing group through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect. This electron withdrawal polarizes the N-O bond and, more importantly, stabilizes the negative charge of the conjugate base (oximate) formed upon deprotonation. tsijournals.com
This stabilization can be attributed to the delocalization of the negative charge over the π-system of the molecule. The principle that electron-withdrawing groups increase the acidity of an adjacent functional group is a well-established concept in organic chemistry. libretexts.orgncert.nic.in For instance, the pKa of benzoic acid decreases (i.e., acidity increases) when an electron-withdrawing nitro group is attached to the benzene (B151609) ring. A similar trend is observed for oximes, where electron-withdrawing substituents decrease the pKa value. tsijournals.com This increased acidity facilitates the formation of the oximate anion under milder basic conditions, which is advantageous for its use in synthesis.
| Compound | Substituent (X) | Electronic Effect of X | Approximate pKa |
|---|---|---|---|
| CH3CH=NOH | -CH3 | Electron-Donating | ~12.4 |
| C6H5CH=NOH | -C6H5 | Weakly Withdrawing | ~11.2 |
| NC-CH=NOH | -CN | Strongly Electron-Withdrawing | Lower (more acidic) |
Note: pKa values are approximate and for illustrative purposes to show the trend.
Reactions Involving the Hydroxyimino Moiety
The hydroxyimino group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives.
The nucleophilic oximate anion, readily generated by deprotonation, is susceptible to reaction with various electrophiles. Conventional alkylating and acylating agents can be used to form O-substituted oxime ethers and esters, respectively. google.com This derivatization is often carried out on the alkali metal salts of the oxime without needing to isolate the salt from the reaction mixture. google.com
For example, methylation can be accomplished by treating the sodium salt of 2-cyano-2-hydroxyiminoacetamide with dimethyl sulfate. google.comgoogle.com The reaction is typically performed in an aqueous or mixed-solvent system, with the pH maintained between 7 and 9 to ensure the presence of the nucleophilic oximate. google.com Similarly, acylation can be performed using acyl halides or anhydrides to yield the corresponding O-acyl oxime derivatives. These reactions are fundamental for modifying the molecule's properties and for synthesizing more complex structures, such as the fungicide Cymoxanil, which is a derivative of a related compound. chemicalbook.com
The carbon-nitrogen double bond of the oxime group gives rise to geometric isomerism, designated by the E/Z notation. The parent compound of interest is specifically the (2Z)-isomer, where the -OH and -C(O)NH₂ groups are on the same side of the C=N double bond.
The stereochemistry of the oxime is a critical factor in its reactivity and the structure of its products. maynoothuniversity.ie During derivatization reactions, such as alkylation or acylation, the stereochemistry of the starting material can be retained, or isomerization to the more stable E-isomer can occur. The outcome is often dependent on the reaction conditions, reagents, and the nature of the substituents. maynoothuniversity.ie Several synthetic procedures in the literature specifically mention the isolation of the E-isomer of derivatives, indicating that the stereochemical configuration can be controlled or may invert during reaction. google.com The energy barrier for isomerization in some oximes can be significant, making them configurationally stable under certain conditions, while in other cases, isomerization competes with other reaction pathways. maynoothuniversity.ie Therefore, careful consideration and characterization are necessary to determine the stereochemical outcome of any derivatization reaction involving the hydroxyimino moiety.
Transformations at the Amide Functionality
The primary amide (-C(O)NH₂) functionality in this compound presents another site for chemical transformation, although it is generally less reactive than the acidic oxime group. Typical reactions of primary amides include hydrolysis, reduction, and dehydration.
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid. This reaction, however, may also affect other functional groups in the molecule, particularly under harsh conditions. nih.govresearchgate.net
Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride. However, the selectivity of such a reaction would be a concern due to the presence of the reducible cyano and oxime groups. organic-chemistry.org
Dehydration: A characteristic reaction of primary amides is dehydration to form nitriles. rsc.orgmasterorganicchemistry.comresearchgate.net Reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are commonly used for this transformation. Applying this to this compound would yield a dinitrile compound.
N-Alkylation: While less common than O-alkylation of the oxime, the amide nitrogen can potentially undergo alkylation under specific conditions, although this would require prior deprotonation of the amide N-H, which is significantly less acidic than the oxime O-H. monash.edu
In the context of cyanoacetamide derivatives, the amide nitrogen is also known to possess nucleophilic character and can participate in cyclization reactions. tubitak.gov.tr
Utility of this compound and its Precursors as Synthons in Heterocyclic Chemistry
Perhaps the most significant application of this compound and its precursor, 2-cyanoacetamide (B1669375), is their use as versatile synthons in heterocyclic synthesis. tubitak.gov.trtubitak.gov.tr The molecule contains multiple reactive sites—the nucleophilic amide nitrogen, the electrophilic carbonyl and cyano carbons, and the active hydroxyimino group—which can be exploited to construct a wide variety of ring systems. tubitak.gov.tr
These cyanoacetamide-based building blocks are extensively used in multicomponent reactions (MCRs), where multiple reactants combine in a single step to form complex products, offering high efficiency and atom economy. nih.govnih.gov They are key starting materials for the synthesis of numerous biologically active heterocycles. For instance, they are used in reactions like the Gewald three-component reaction to produce substituted 2-aminothiophenes. nih.gov Condensation and cyclization reactions with various bidentate reagents lead to the formation of important heterocyclic scaffolds. tubitak.gov.trrsc.org
| Heterocyclic System | General Reaction Type | Reference |
|---|---|---|
| Pyridines / Pyridones | Condensation / Cyclization | rsc.org |
| Pyrimidines | Cyclocondensation | mdpi.comnih.gov |
| Thiophenes | Gewald Reaction | nih.gov |
| Pyrazoles | Reaction with Hydrazines | tubitak.gov.tr |
| Thiazoles | Condensation with α-haloketones | |
| Quinoxalines | Condensation with o-phenylenediamines |
The strategic placement of the cyano, carbonyl, and active methylene (B1212753) (in the precursor) or hydroxyimino groups allows for sequential or one-pot reactions to build these diverse five- and six-membered heterocyclic rings.
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₃H₃N₃O₂ |
| 2-Cyanoacetamide | C₃H₄N₂O |
| Benzoic acid | C₇H₆O₂ |
| Cymoxanil | C₇H₁₀N₄O₃ |
| Dimethyl sulfate | C₂H₆O₄S |
| Lithium aluminum hydride | AlH₄Li |
| Phosphorus pentoxide | P₂O₅ |
| Potassium | K |
| Sodium | Na |
| Thionyl chloride | SOCl₂ |
Cyclocondensation Reactions Leading to Novel Heterocyclic Systems (e.g., Thiazole (B1198619), Pyrazole (B372694), Pyridine (B92270), Pyrimidine (B1678525), Coumarin (B35378) Rings)
The strategic placement of functional groups in this compound facilitates its use in cyclocondensation reactions to form a variety of heterocyclic rings. These reactions are crucial for the development of new compounds with potential biological and pharmacological activities.
Thiazole Ring Synthesis: The synthesis of thiazole derivatives can be achieved through reactions involving the active methylene group of cyanoacetamide precursors. For instance, N-cyanoacetamide derivatives react with elemental sulfur and phenyl isothiocyanate to yield thiazole derivatives. nih.gov Another common method is the Hantzsch condensation, which involves the reaction of α-haloketones with thiourea (B124793) or thioamides. organic-chemistry.org While direct reactions with this compound are specific, its underlying cyanoacetamide structure is a key synthon for thiazoles. tubitak.gov.trresearchgate.net
Pyrazole Ring Synthesis: Pyrazole derivatives are frequently synthesized through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.gov The this compound molecule can be a precursor to intermediates that then react with hydrazines. For example, derivatives of 2-cyanoacetamide react with hydrazine or phenylhydrazine (B124118) to produce pyrazoles. researchgate.net
Pyridine Ring Synthesis: Substituted pyridines, particularly 2-pyridones, can be synthesized from cyanoacetamide derivatives. One approach involves the reaction of acrylamides, derived from cyanoacetamide and aldehydes, with enolates. researchgate.net Additionally, the Guareschi-Thorpe reaction, which utilizes the condensation of 1,3-dicarbonyl compounds with cyanoacetamides, is a classic method for pyridine synthesis. researchgate.net
Pyrimidine Ring Synthesis: The construction of the pyrimidine ring often involves the condensation of a three-carbon fragment with an amidine, urea (B33335), or guanidine. bu.edu.eg Derivatives of 2-cyanoacetamide can serve as the three-carbon component in these syntheses. researchgate.net For instance, the reaction of a 2-cyanoacetamide derivative with urea or thiosemicarbazide (B42300) can lead to the formation of 2-oxopyrimidine or 2-thioxopyrimidine derivatives, respectively. researchgate.net
Coumarin Ring Synthesis: Coumarin synthesis can be achieved through various condensation reactions, such as the Knoevenagel condensation of salicylaldehydes with active methylene compounds like ethyl cyanoacetate. nih.gov While not a direct cyclocondensation of this compound, its structural elements are found in precursors for coumarin derivatives. For example, N-substituted cyano acetamide (B32628) derivatives can be condensed with formyl-hydroxy coumarins to yield more complex coumarin structures. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Cyanoacetamide Derivatives
| Heterocyclic System | Reactants | Key Reaction Type |
|---|---|---|
| Thiazole | α-Haloketones, Thioamides | Hantzsch Condensation |
| Pyrazole | 1,3-Diketones, Hydrazines | Cyclocondensation |
| Pyridine (2-pyridone) | Acrylamides, Enolates | Michael Addition/Cyclization |
| Pyrimidine | 1,3-Dicarbonyl compounds, Urea/Thiourea | Cyclocondensation |
| Coumarin | Salicylaldehydes, Active Methylene Compounds | Knoevenagel Condensation |
Mechanistic Aspects of Regioselective Transformations
Regioselectivity is a critical aspect of the synthesis of heterocyclic compounds, as it determines the final arrangement of substituents on the heterocyclic ring. In reactions involving unsymmetrical reagents like derivatives of this compound, understanding the factors that control regioselectivity is essential for predictable and efficient synthesis.
The regioselectivity of cyclocondensation reactions is often governed by the differential reactivity of the electrophilic and nucleophilic centers in the reacting molecules. researchgate.net For instance, in the Guareschi-Thorpe synthesis of pyridines from unsymmetrical 1,3-diketones and cyanoacetamides, the initial condensation can occur at either of the carbonyl groups, potentially leading to a mixture of regioisomers. researchgate.net The outcome is influenced by the electronic and steric nature of the substituents on the diketone. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the regioselectivity of these transformations. researchgate.net By analyzing the frontier molecular orbitals (HOMO-LUMO interactions), local and global electrophilicity, and nucleophilicity indexes, the preferred reaction pathway can be predicted. researchgate.net For example, theoretical studies on the reaction of 2-cyano-N-cyclohexylacetamide derivatives have shown that the selectivity is controlled by the HOMO-LUMO interactions between the reactants. researchgate.net
In the case of cyanothioacetamide reacting with unsymmetrical 2-acetylcycloalkanones, it has been found that the reaction can be non-regiospecific, leading to a mixture of isomeric pyridinethiones. researchgate.net The initial nucleophilic attack of the active methylene group of cyanothioacetamide can occur at either the exocyclic or endocyclic carbonyl group of the diketone. Subsequent cyclization then determines the final product distribution. researchgate.net The reaction conditions, such as the catalyst and solvent, can also play a significant role in directing the regioselectivity of these transformations.
Table 2: Factors Influencing Regioselectivity in Cyclocondensation Reactions
| Factor | Description |
|---|---|
| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents can influence the reactivity of different sites within a molecule. |
| Steric Hindrance | Bulky substituents can hinder the approach of a reactant to a specific site, favoring reaction at a less sterically crowded position. |
| Reaction Conditions | Parameters such as temperature, solvent, and the presence of a catalyst can alter the reaction pathway and favor the formation of one regioisomer over another. |
| Nature of Reactants | The inherent reactivity of the functional groups in both the cyanoacetamide derivative and its reaction partner dictates the initial bond formation. |
Coordination Chemistry of 2z 2 Cyano 2 Hydroxyimino Acetamide and Its Analogues
Ligand Characteristics and Coordination Modes
(2Z)-2-Cyano-2-(hydroxyimino)acetamide, a derivative of an oxime, demonstrates notable versatility as a ligand in coordination chemistry. Its ability to coordinate with metal ions is fundamentally influenced by the presence of multiple donor atoms and its capacity to deprotonate, which in turn dictates the geometry of the resulting metal complexes.
The this compound ligand possesses several potential donor sites, primarily the nitrogen and oxygen atoms of the hydroxyimino and amide functional groups. researchgate.net X-ray crystallographic studies have shown that in its complexes with d-block metals, the ligand typically engages in chelation through the oxime nitrogen and the deprotonated amide nitrogen. nih.govnih.gov This bidentate coordination fashion leads to the formation of stable five-membered chelate rings with the metal center. researchgate.net The cyano group, as a general rule for cyanoxime ligands, does not typically participate in the coordination with the metal ion. researchgate.net
The coordination behavior can be summarized in the following table:
| Functional Group | Donor Atom | Participation in Chelation |
| Hydroxyimino | Nitrogen | Yes |
| Hydroxyimino | Oxygen | Can be involved, but N is preferred for chelation with d-metals |
| Amide | Nitrogen | Yes (upon deprotonation) |
| Amide | Oxygen | - |
| Cyano | Nitrogen | Typically no |
This preferential chelation through the nitrogen atoms of the oxime and deprotonated amide is a key characteristic of this ligand's interaction with transition metals.
The deprotonation of the this compound ligand is a critical factor that profoundly influences the coordination geometry of the resulting metal complexes. nih.govnih.gov The ligand can undergo deprotonation at both the hydroxyimino and the amide groups. The high acidity of the oxime hydroxyl group in this particular ligand significantly alters its coordination mode compared to other similar oxime ligands. nih.gov
When fully deprotonated, the ligand acts as a dianion. This complete deprotonation prevents the formation of hydrogen bonds between the hydroxyl oxygens of adjacent ligands, which typically stabilizes a cis positioning of the ligands in similar complexes. nih.gov Consequently, the deprotonated ligands adopt a trans configuration around the metal center. researchgate.netnih.gov This trans-positioning is a distinct feature of the complexes formed with the fully deprotonated form of this compound. nih.gov
Formation of Metal Complexes
This compound readily forms stable complexes with a variety of transition metals. The structural and solution properties of its copper(II), nickel(II), and cobalt(III) complexes have been subjects of scientific investigation.
X-ray crystallographic studies have provided detailed insights into the solid-state structure of the copper(II) complex with this compound. In the complex, the copper(II) ion is situated in a distorted square-planar coordination environment. nih.gov This coordination sphere is composed of four nitrogen atoms from two fully deprotonated ligand molecules arranged in a trans configuration. nih.govnih.gov
The coordination involves the nitrogen atoms from both the deprotonated hydroxyimino and amide groups of each ligand. nih.gov The bond lengths within the coordination sphere have been determined, providing precise information about the metal-ligand interactions.
Table of Selected Bond Lengths for the Copper(II) Complex
| Bond | Length (Å) |
|---|---|
| Cu–N(oxime) | 2.056 |
Data sourced from crystallographic studies. nih.gov
Solution studies, including potentiometric and spectroscopic methods, have been employed to understand the behavior of these complexes in aqueous solutions. These studies help in determining the stability of the complexes and the species formed at different pH values. nih.gov
Similar to the copper(II) complexes, nickel(II) also forms square-planar complexes with this compound. researchgate.netnih.gov In these complexes, the nickel(II) ion is coordinated by two fully deprotonated ligand molecules. nih.gov The coordination environment consists of four nitrogen atoms, two from the oxime groups and two from the amide groups of the ligands. nih.gov
A key structural feature of these nickel(II) complexes is the trans-positioning of the two bidentate ligands. researchgate.netnih.gov This arrangement is a direct consequence of the complete deprotonation of the ligands, which prevents the formation of intramolecular hydrogen bonds that would favor a cis geometry. nih.gov The resulting complexes are typically diamagnetic, which is characteristic of square-planar Ni(II) complexes. koreascience.kr
Structural Characteristics of the Nickel(II) Complex
| Property | Description |
|---|---|
| Geometry | Distorted Square-Planar |
| Ligand Positioning | Trans |
| Donor Atoms | N(oxime), N(amide) |
While detailed structural information for a cobalt(III) complex with this compound is not extensively documented, the coordination behavior of analogous oxime-containing ligands with cobalt(III) suggests the formation of stable, octahedral complexes. researchgate.netnih.gov In such complexes, the cobalt(III) ion is typically coordinated by three bidentate ligands or a combination of the primary ligand and other ancillary ligands to achieve a six-coordinate environment. For related thiazolyloxime ligands, coordination to Co(III) occurs via the oxime nitrogen and a carboxylate oxygen, forming five-membered chelate rings. researchgate.net The synthesis of Co(III) complexes with similar tridentate imino-oxime ligands often involves the reaction of a cobalt(II) salt in the presence of oxygen, leading to the stable Co(III) oxidation state. nih.gov
Supramolecular Architectures in Metal Complexes
The coordination chemistry of this compound, often referred to as a cyanoxime, and its analogues is distinguished by the formation of intricate supramolecular architectures. These extended networks are primarily governed by the ligand's ability to form bridges between metal centers and to participate in extensive hydrogen bonding networks.
Dimeric and Polynuclear Complex Formation via Bridging Oxime Groups
A key feature of this compound and related cyanoxime ligands is their capacity to act as polydentate "molecular Lego" pieces, facilitating the construction of dimeric and polynuclear coordination compounds. rsc.org The deprotonated oxime group (-N-O⁻) presents two alternative donor atoms, the nitrogen and the oxygen, which can bridge two different metal ions. This bridging capability is a fundamental driver in the formation of multinuclear complexes. researchgate.net
Research has demonstrated the formation of various polynuclear complexes where the N-O groups of cyanoxime dianions act as bridges. For instance, studies on the coordination of a related ligand, 2-cyano-2-oximino-acetic acid, with Ni(II) and Cu(II) have resulted in the synthesis and crystallographic characterization of dimeric, trimeric, and other polynuclear species. researchgate.net In these structures, the oxime group is explicitly identified as the bridging unit connecting the metal centers. researchgate.net The presence of the cyano group in these ligands also provides additional nitrogen donor atoms that can support the formation of these bridges, leading to coordination polymers. rsc.org
The structural flexibility of cyanoximes allows them to adopt various coordination modes, including bridging (η²) coordinations, which is essential for creating higher-order structures like tetranuclear complexes. acs.org This versatility enables the self-assembly of complex metal-ligand frameworks, extending the structural diversity beyond simple mononuclear species.
Table 1: Examples of Polynuclear Complexes Formed with Cyanoxime-type Ligands
| Complex Type | Metal Ion(s) | Bridging Group | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| Dimer | Ni(II) | Bridging NO-group | [Ni(AACO)(H₂O)₃]₂·H₂O | researchgate.net |
| Trimer | Ni(II) | Bridging NO-group | K₂[Ni₃(AACO)₄(H₂O)₄]·4H₂O | researchgate.net |
| Trimer | Cu(II) | Bridging NO-group | K₂[Cu₃(AACO)₄(H₂O)₄]·4H₂O | researchgate.net |
Note: AACO refers to 2-cyano-2-oximino-acetate; PiCO refers to pivaloyl-cyanoxime anion.
Role of Intermolecular Hydrogen Bonding in Complex Stereochemistry and Packing
Intermolecular hydrogen bonding is a dominant force in the crystal engineering of metal complexes involving this compound, profoundly influencing both the stereochemistry of the individual complex units and their subsequent packing into a stable crystal lattice. unito.it
A critical aspect of the stereochemistry in bis-ligand complexes is the potential for an intramolecular hydrogen bond between the oxime oxygen atoms of two adjacent ligands. The formation of this bond is a characteristic feature for many complexes with amino acid or amide oxime analogues, stabilizing a cis coordination of the ligands around the metal center. researchgate.net However, in certain complexes of this compound, X-ray crystallographic studies have revealed that the completely deprotonated ligand molecules bind in a trans position. This specific arrangement is attributed to the lack of the stabilizing intramolecular hydrogen bond between the hydroxyl oxygens. researchgate.netresearchgate.net
Furthermore, the acetamide (B32628) moiety of the ligand actively participates in crystal packing. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a proficient acceptor. This leads to the formation of N—H···O hydrogen bonds, which frequently link molecules into chains or more complex motifs. nih.gov In some structures, the carbonyl oxygen can act as a bifurcated acceptor, simultaneously accepting hydrogen bonds from both N-H and C-H donors, which further stabilizes the crystal packing. nih.gov Coordinated or solvated water molecules are also often integral to the supramolecular structure, forming extensive O-H···O and O-H···N hydrogen bonds that connect the primary complex units and other components into a cohesive 3D assembly. nih.govmdpi.com
Table 2: Key Hydrogen Bonding Interactions in this compound Complexes and Analogues
| Interaction Type | Donor | Acceptor | Role | Reference(s) |
|---|---|---|---|---|
| Intramolecular | Oxime O-H | Adjacent Oxime O | Stabilizes cis stereochemistry | researchgate.net |
| Intermolecular | Oxime O-H | Cyano N | Links complex units into networks | nih.govmdpi.com |
| Intermolecular | Amide N-H | Carbonyl O | Forms chains and stabilizes packing | nih.gov |
| Intermolecular | C-H | Carbonyl O | Contributes to crystal packing | nih.gov |
Structural Characterization of 2z 2 Cyano 2 Hydroxyimino Acetamide and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography has been instrumental in elucidating the three-dimensional arrangement of (2Z)-2-Cyano-2-(hydroxyimino)acetamide when coordinated with metal ions. This technique provides precise data on atomic positions, allowing for a detailed examination of the molecule's geometry and intermolecular interactions within a crystal lattice.
Crystal Structure Analysis of this compound Complexes with Metal Ions
X-ray crystallographic studies have successfully determined the structures of this compound (referred to as H₂chia in some literature) in complexes with copper(II) and nickel(II) ions. In these complexes, the ligand acts as a dianion, having been completely deprotonated.
The analysis of both the copper(II) and nickel(II) complexes reveals a square-planar coordination geometry. researchgate.net The metal ion is centrally located and coordinated by two ligand molecules. Each ligand binds to the metal ion through the nitrogen atom of the deprotonated amide group and the nitrogen atom of the hydroxyimino (oxime) group. researchgate.net A notable feature of these structures is that the two ligand dianions are situated in a trans position relative to each other. researchgate.net This arrangement is considered unusual, as similar oxime-containing ligands typically adopt a cis configuration, which is stabilized by hydrogen bonding between the hydroxyl oxygen atoms. The absence of this hydrogen bond in the fully deprotonated ligand allows for the observed trans geometry.
Detailed Examination of Bond Lengths, Bond Angles, and Dihedral Angles within Complexes
Detailed analysis of the crystal structures provides precise measurements of the bond lengths and angles within the metal complexes, offering insight into the nature of the coordination bonds.
In the nickel(II) complex, the Ni–N(amide) and Ni–N(oxime) bond distances are 1.899(2) Å and 2.007(2) Å, respectively. researchgate.net For the copper(II) complex, the corresponding Cu–N(amide) and Cu–N(oxime) distances are 1.895(2) Å and 2.056(2) Å. researchgate.net The elongation of the metal–N(oxime) bond, particularly in the copper complex, is attributed to the strong electron-withdrawing effect of the adjacent cyano group. researchgate.net The bite angle of the ligand, N(amide)–M–N(oxime) (where M is Ni or Cu), is a key parameter. In the nickel complex, the N(2)–Ni–N(1) angle is 83.62(7)°. researchgate.net In the copper complex, the N(2)–Cu–N(1) angle is 81.60(8)°.
Below are selected bond lengths and angles for the nickel(II) and copper(II) complexes.
Table 1: Selected Bond Lengths (Å) and Angles (°) for the Nickel(II) Complex Symmetry transformation i: -x, -y, -z
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Ni–N(2) | 1.899(2) | N(2)–Ni–N(2i) | 180.0 |
| Ni–N(1) | 2.007(2) | N(2)–Ni–N(1) | 83.62(7) |
| N(2)–Ni–N(1i) | 96.38(7) | ||
| N(1)–Ni–N(1i) | 180.0 |
Source: J. Chem. Soc., Dalton Trans., 1997. researchgate.net
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Copper(II) Complex Symmetry transformation as in Table 1
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Cu–N(2) | 1.895(2) | N(2)–Cu–N(2i) | 180.0 |
| Cu–N(1) | 2.056(2) | N(2)–Cu–N(1) | 81.60(8) |
| N(2)–Cu–N(1i) | 98.40(8) | ||
| N(1)–Cu–N(1i) | 180.0 |
Source: J. Chem. Soc., Dalton Trans., 1997. researchgate.net
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The crystal structure of the copper(II) complex of this compound is stabilized by a network of hydrogen bonds. These interactions link the complex molecules into a three-dimensional structure. Specifically, the oxygen atom of the oxime group, O(1), acts as a hydrogen bond acceptor from the amide nitrogen atom, N(3), of an adjacent molecule. This intermolecular hydrogen bond has a N···O distance of 2.899(3) Å. This interaction connects the molecules into chains. researchgate.net
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are essential for characterizing molecules, providing information that complements solid-state data from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
The primary amide group presents several distinct vibrational bands. The N-H stretching vibrations are particularly informative. In solid-state samples, hydrogen bonding typically causes these bands to appear near 3350 and 3180 cm⁻¹ for the asymmetric and symmetric stretches, respectively. spcmc.ac.in In dilute solutions, where intermolecular hydrogen bonding is minimized, these bands shift to higher frequencies, approximately 3520 and 3400 cm⁻¹. spcmc.ac.in The amide I band, which is predominantly due to the C=O stretching vibration, is strong and appears around 1650 cm⁻¹ in solid samples. spcmc.ac.in The amide II band, a result of coupling between N-H bending and C-N stretching, is found between 1655-1620 cm⁻¹ in the solid state. spcmc.ac.in
The cyano (C≡N) group is characterized by a sharp, medium-intensity stretching vibration. researchgate.net This band typically appears in the 2260-2200 cm⁻¹ region of the spectrum. researchgate.net Its precise position is sensitive to the electronic environment, though it remains a highly reliable indicator of the nitrile functionality.
The hydroxyimino (oxime) group also contributes characteristic bands. A broad O-H stretching vibration is expected, generally appearing around 3600-3200 cm⁻¹, with its width and exact position heavily influenced by hydrogen bonding. wikipedia.orgcdnsciencepub.com The C=N stretch of the oxime is typically observed in the 1685-1620 cm⁻¹ range, which may overlap with the amide I band. wikipedia.orgresearchgate.net Additionally, a band corresponding to the N-O stretching vibration can be found in the 960-930 cm⁻¹ region. wikipedia.orgcdnsciencepub.com
The expected vibrational frequencies for this compound are summarized in the table below, based on established data for its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |
| Amide (-CONH₂) | Asymmetric N-H Stretch | ~3350 (solid) | IR, Raman |
| Symmetric N-H Stretch | ~3180 (solid) | IR, Raman | |
| Amide I (C=O Stretch) | ~1650 (solid) | IR, Raman | |
| Amide II (N-H Bend/C-N Stretch) | 1655-1620 (solid) | IR | |
| Cyano (-C≡N) | C≡N Stretch | 2260-2200 | IR, Raman |
| Hydroxyimino (=NOH) | O-H Stretch | 3600-3200 (broad) | IR |
| C=N Stretch | 1685-1620 | IR, Raman | |
| N-O Stretch | 960-930 | IR |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₃H₃N₃O₂, corresponding to a calculated molecular weight of approximately 113.08 g/mol . High-resolution mass spectrometry would yield a more precise monoisotopic mass of 113.02253 Da.
In mass spectrometric analysis, the compound can be ionized to form various adducts. The predicted mass-to-charge ratios (m/z) for several common adducts of the parent molecule [M] are useful for its identification in complex mixtures.
| Adduct Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₃H₄N₃O₂]⁺ | 114.02981 |
| [M+Na]⁺ | [C₃H₃N₃O₂Na]⁺ | 136.01175 |
| [M+K]⁺ | [C₃H₃N₃O₂K]⁺ | 151.98569 |
| [M+NH₄]⁺ | [C₃H₇N₄O₂]⁺ | 131.05635 |
| [M-H]⁻ | [C₃H₂N₃O₂]⁻ | 112.01525 |
Data sourced from PubChemLite CID 6399032.
The fragmentation pattern under electron ionization (EI) or other energetic techniques would provide further structural confirmation. Based on the structure of this compound, several fragmentation pathways can be postulated. Common neutral losses would include the loss of water (H₂O, 18 Da) from the hydroxyimino and amide groups, loss of the amide group as a radical (•NH₂, 16 Da), or loss of carbon monoxide (CO, 28 Da) from the amide carbonyl. The stability of the cyano group suggests that fragments containing this moiety would be prominent in the resulting mass spectrum. Analysis of these fragments allows for a piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the cyano, hydroxyimino, and acetamide (B32628) groups.
Hirshfeld Surface Analysis and Fingerprint Plot Interpretation
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.comnih.gov By mapping properties onto this unique molecular surface, one can gain insight into the nature and prevalence of interactions that dictate the crystal packing. The analysis generates a three-dimensional surface mapped with properties like dnorm (normalized contact distance), which uses a red-white-blue color scheme to highlight intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively. set-science.comnih.gov Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. set-science.com
For this compound, the presence of strong hydrogen bond donors (the -OH of the oxime and -NH₂ of the amide) and acceptors (the C=O oxygen, the oxime nitrogen, and the cyano nitrogen) would lead to a network of significant intermolecular hydrogen bonds. These would be visualized as distinct red areas on the dnorm surface, highlighting O—H···O, N—H···O, N—H···N, and potentially O—H···N interactions.
The Hirshfeld surface analysis is complemented by two-dimensional "fingerprint plots," which summarize all intermolecular contacts in a single graph. rsc.orgcrystalexplorer.net These plots display the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). The distribution and shape of the points on this plot are characteristic of specific types of interactions.
Based on the functional groups in this compound, the following features would be expected in its fingerprint plot:
O···H/H···O Interactions : Appearing as a pair of sharp, distinct "spikes" at low di and de values, characteristic of strong hydrogen bonds involving the hydroxyl and carbonyl/nitroxyl groups. researchgate.net
N···H/H···N Interactions : Also appearing as sharp spikes, representing the hydrogen bonds formed by the primary amide group and potential interactions with the cyano and oxime nitrogens. nih.gov
C···H/H···C and N···C/C···N Interactions : These weaker contacts would appear as "wings" at the upper and lower edges of the main distribution. nih.gov
The percentage contribution of each interaction type to the total Hirshfeld surface can be calculated, providing a quantitative measure of their importance in the crystal packing. For molecules with similar functionalities, H···H contacts often account for the largest portion of the surface, followed by significant contributions from O···H and N···H contacts, underscoring the dominant role of hydrogen bonding in the supramolecular assembly. nih.govnih.goviucr.org
| Interaction Type | Expected Appearance on Fingerprint Plot | Probable Contribution |
| H···H | Large, diffuse central region | High |
| O···H / H···O | Sharp, distinct spikes at low di/de | Significant |
| N···H / H···N | Sharp spikes at low di/de | Significant |
| C···H / H···C | Wing-like features | Moderate |
| N···C / C···N | Wing-like features | Minor |
| O···N / N···O | Scattered points, may form spikes if strong | Minor |
| C···C | Scattered points at higher di/de | Minor |
Theoretical and Computational Studies of 2z 2 Cyano 2 Hydroxyimino Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules. For (2Z)-2-Cyano-2-(hydroxyimino)acetamide, these studies provide a theoretical framework to understand its intrinsic properties.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic properties of chemical compounds are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.
For cyanoacetamide derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, studies on analogous compounds, such as 2-cyano-N-cyclopropylacetamide, reveal that such calculations provide insights into charge transfer within the molecule.
Table 1: Representative Frontier Molecular Orbital Energies for a Related Cyanoacetamide Derivative (Note: Data for this compound is not available in the cited literature; this table is illustrative of typical values obtained for similar compounds.)
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Prediction of Reactivity and Stability
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the reactivity and stability of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Ionization Potential (I) : Approximated as -EHOMO
Electron Affinity (A) : Approximated as -ELUMO
Electronegativity (χ) : (I + A) / 2
Chemical Hardness (η) : (I - A) / 2
Chemical Softness (S) : 1 / (2η)
Electrophilicity Index (ω) : μ2 / (2η), where μ is the chemical potential (-(I+A)/2)
These parameters help in quantifying the molecule's reactivity. For instance, a high chemical hardness suggests low reactivity, while a high electrophilicity index indicates a strong capacity to act as an electrophile. Computational studies on related acetamide (B32628) derivatives have utilized these descriptors to understand their chemical behavior.
Table 2: Calculated Global Reactivity Descriptors for a Representative Cyanoacetamide Derivative (Note: Specific values for this compound are not available in the cited literature; this table illustrates the type of data generated.)
| Parameter | Formula | Value |
| Ionization Potential (I) | -EHOMO | Value (eV) |
| Electron Affinity (A) | -ELUMO | Value (eV) |
| Electronegativity (χ) | (I + A) / 2 | Value (eV) |
| Chemical Hardness (η) | (I - A) / 2 | Value (eV) |
| Chemical Softness (S) | 1 / (2η) | Value (eV-1) |
| Electrophilicity Index (ω) | μ2 / (2η) | Value (eV) |
Density Functional Theory (DFT) Applications in Structural Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other spectroscopic properties.
For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been successful in optimizing molecular structures. The calculated geometric parameters, such as bond lengths and angles, typically show good agreement with experimental data obtained from X-ray crystallography. For instance, structural studies on the coordination complexes of this compound have provided experimental bond lengths and angles that can serve as a benchmark for theoretical calculations.
Furthermore, DFT is used to predict spectroscopic properties. The theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.
Molecular Docking Studies (in the context of ligand-receptor interactions for derived compounds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the atomic level.
In the context of compounds derived from this compound, molecular docking studies are crucial for exploring their potential as therapeutic agents, for example, as antimicrobial or enzyme inhibitors. These studies can predict the binding affinity and the interaction patterns of the derived ligands within the active site of a biological target.
For instance, derivatives of cyanoacetamide have been investigated for their antibacterial activity through molecular docking. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. The binding energy scores obtained from docking simulations help in ranking potential drug candidates and in understanding the structure-activity relationships. While specific docking studies on derivatives of this compound are not extensively documented in the provided search results, the general applicability of this method to oxime- and acetamide-containing compounds suggests its utility in guiding the design of new, more potent derivatives.
Applications in Advanced Organic Synthesis
(2Z)-2-Cyano-2-(hydroxyimino)acetamide as a Precursor for Active Chemical Entities
This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its salts, in particular, are recognized as useful precursors for agricultural fungicides. google.com The compound's structure, featuring multiple reactive sites, allows for its elaboration into more complex heterocyclic systems. Cyanoacetamide moieties are vital synthons for producing a range of active biological heterocycles, including quinoxalinones, pyridines, thiazoles, and pyrimidines. The salts of 2-cyano-2-hydroxyiminoacetamide can undergo alkylation or acylation, facilitating the creation of a diverse library of derivatives. google.com This reactivity is foundational to its role as a starting material for valuable fungicides and other bioactive molecules. google.comresearchgate.net
Role of Ethyl Cyanohydroxyiminoacetate (Oxyma) as an Additive in Peptide Synthesis
A key derivative, Ethyl Cyanohydroxyiminoacetate, commonly known as Oxyma, has emerged as a highly effective additive in peptide synthesis. wikipedia.org It is particularly valued in carbodiimide-mediated coupling reactions, where it significantly enhances efficiency and minimizes common side reactions. nih.govbachem.com Its introduction marked a pivotal advancement, offering a safer and often more effective alternative to traditional additives. nih.govluxembourg-bio.com
In peptide synthesis, the formation of an amide bond between two amino acids requires the activation of a carboxylic acid. When using carbodiimides like diisopropylcarbodiimide (DIC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. nih.govnih.gov However, this intermediate is unstable and prone to side reactions, including racemization.
Oxyma's role is to intercept this O-acylisourea intermediate. nih.gov It reacts instantly to form a more stable and highly reactive oxime ester (an O-Oxyma active species). nih.govbiosyn.com This new intermediate then smoothly reacts with the amine component of the next amino acid to form the desired peptide bond, regenerating Oxyma in the process. biosyn.com This mechanism not only accelerates the coupling reaction but also circumvents the pathways leading to undesirable side products. nih.govbiosyn.com
Reaction Scheme: Mechanism of Carbodiimide Activation with Oxyma Additive
Activation: R-COOH + Carbodiimide → O-acylisourea intermediate
Interception: O-acylisourea intermediate + Oxyma → R–CO–O–Oxyma (Active Ester) + Urea (B33335) byproduct
Coupling: R–CO–O–Oxyma + H₂N–R' → R–CO–NH–R' (Peptide Bond) + Oxyma biosyn.com
One of the most significant advantages of Oxyma is its remarkable ability to suppress racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, which is a critical issue in peptide synthesis. biosyn.comresearchgate.net By rapidly converting the unstable O-acylisourea intermediate into a more stable active ester, Oxyma minimizes the opportunity for the formation of oxazolone, the primary culprit behind racemization. bachem.com
Numerous studies have demonstrated Oxyma's superior performance in maintaining optical purity, even in challenging synthetic sequences involving sensitive amino acids like serine, cysteine, and histidine. luxembourg-bio.comresearchgate.net For instance, in the synthesis of Z-L-Phg-L-Pro-NH₂, the use of Oxyma with DIC resulted in only 1.1% of the racemized product, whereas the traditional additive HOBt led to 9.3% racemization under the same conditions. nih.gov This makes Oxyma and its derivatives highly valuable for producing optically pure peptides. nih.govrsc.org
Below is a data table comparing the percentage of racemized product (D-isomer) formed during a model peptide coupling reaction using different additives.
| Additive | Coupling Reagent | Peptide Model | % D-Isomer (Racemization) | Reference |
| HOBt | DIC | Z-Phg-Pro-NH₂ | 9.3% | nih.gov |
| Oxyma | DIC | Z-Phg-Pro-NH₂ | 1.1% | nih.gov |
| HOAt | DIC | Z-Phe-Val-Pro-NH₂ | <1% | luxembourg-bio.comresearchgate.net |
| Oxyma-B | DIC | Z-Phe-Val-Pro-NH₂ | <1% | luxembourg-bio.com |
Data sourced from studies on model dipeptide and tripeptide syntheses.
Oxyma is frequently compared to the classic benzotriazole-based additives, namely 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govnih.gov While HOBt and HOAt are effective, they have been reported to possess explosive properties, posing significant safety risks, especially on a large scale. nih.govresearchgate.net
Oxyma is non-explosive, more stable, and less toxic, making it a much safer alternative. biosyn.com In terms of performance, Oxyma consistently demonstrates coupling efficiency and racemization suppression superior to HOBt and at least comparable, and in some demanding cases superior, to HOAt. nih.govresearchgate.net Newer derivatives, such as Oxyma-B, have shown even greater efficacy in controlling optical purity than both Oxyma and benzotriazole-based reagents in several challenging peptide syntheses. nih.govluxembourg-bio.comrsc.org
The table below provides a comparative overview of key additives used in peptide synthesis.
| Feature | HOBt | HOAt | Oxyma |
| Chemical Class | Benzotriazole | Azabenzotriazole | Oxime |
| Racemization Suppression | Good | Excellent | Excellent nih.gov |
| Coupling Efficiency | Good | Excellent | Excellent nih.gov |
| Safety Profile | Explosive Hazard nih.gov | Explosive Hazard nih.gov | Non-explosive biosyn.com |
| Acidity (pKa) | 4.60 nih.gov | 3.28 nih.gov | 4.60 wikipedia.orgnih.gov |
| Cost | Low | High | Moderate |
Utilization in Green and Efficient Synthetic Processes
The adoption of Oxyma aligns well with the principles of green chemistry. Its primary advantage is safety, as it replaces the potentially explosive HOBt and HOAt. biosyn.com This inherent stability reduces handling risks and simplifies storage and transportation protocols. biosyn.com
Furthermore, Oxyma enhances coupling efficiency, which can reduce the need for excess reagents and minimize waste generation. biosyn.com Its high performance often leads to improved yields and purer crude products, which in turn can decrease the reliance on extensive purification steps that consume large volumes of solvents. biosyn.com Oxyma has also been shown to work effectively in greener solvent systems like ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), supporting the move away from more hazardous solvents such as DMF and DCM. biosyn.com While the use of Oxyma represents a significant step toward greener peptide synthesis, proper disposal of the reagent, especially in large-scale applications, remains an important consideration. biosyn.com
In Vitro Biological Activity of Compounds Derived from 2z 2 Cyano 2 Hydroxyimino Acetamide Precursors/analogs
Investigation of Antimicrobial Activity of Synthesized Heterocycles (e.g., Antibacterial, Antifungal)
The core structure of cyanoacetamide has been identified as a valuable synthon for creating heterocyclic compounds with potential pharmacological applications. researchgate.net The strategic modification of this precursor has led to the development of various derivatives, including thiazoles, pyrazoles, pyridines, and pyrimidines, which have been systematically evaluated for their ability to inhibit the growth of pathogenic microbes. sapub.org
Evaluation of Derivatives Against Bacterial Strains (e.g., E. coli, S. aureus)
A range of newly synthesized heterocyclic compounds derived from N-aryl-2-cyanoacetamide have been screened for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Standard testing methodologies, such as the disk diffusion assay, are commonly employed to determine the zones of inhibition and assess the potency of these derivatives. nih.gov
For instance, a study involving novel unsaturated 2-cyanoacetamide (B1669375) derivatives demonstrated antibacterial effectiveness against several pathogenic strains, with inhibition zones ranging from moderate to high. nih.gov In another investigation, various heterocycles synthesized from 2-cyano-N-arylacetamide were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Similarly, thioacetamide-triazole derivatives have been specifically examined for their structure-activity relationship against E. coli. mdpi.com The antibacterial potential of these compounds is often compared to standard antibiotics like ampicillin (B1664943) to gauge their relative effectiveness. nih.gov
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference Drug | Inhibition Zone (mm) | Source |
|---|---|---|---|---|---|
| Unsaturated Derivative 1 | S. aureus | 15.2 ± 0.54 | Ampicillin | 21.4 ± 0.81 | nih.gov |
| Unsaturated Derivative 5 | B. subtilis | 19.8 ± 0.83 | Ampicillin | 21.4 ± 0.81 | nih.gov |
| Iminocoumarine 3a | S. aureus | 13 | Ampicillin | - | |
| Thiazole (B1198619) 5a | S. aureus | 14 | Ampicillin | - | |
| Iminocoumarine 3a | E. coli | 12 | Gentamycin | - | |
| Thiazole 5a | E. coli | 13 | Gentamycin | - |
Assessment Against Fungal Strains (e.g., Aspergillus flavus, Candida albicans)
The antifungal properties of these derivatives are also a significant area of investigation. Screenings are typically conducted against common fungal pathogens such as Aspergillus flavus and Candida albicans using methods like the agar (B569324) diffusion technique. Research has shown that some synthesized heterocycles possess moderate to excellent antifungal activity when compared to reference drugs like Amphotericin B. For example, certain iminocoumarine and thiazole derivatives showed notable activity against C. albicans, although they were less effective against A. flavus.
In other studies, 2-amino-3-cyano-4H-chromenes, synthesized via multicomponent reactions, were evaluated against several fungal species, including C. albicans and Fusarium oxysporum. nanobioletters.com Some of these chromene derivatives demonstrated excellent antifungal outcomes, with activity comparable to the standard drug ketoconazole. nanobioletters.com This highlights the potential of cyanoacetamide-derived scaffolds in developing new antifungal agents. mdpi.com
| Compound | Fungal Strain | Inhibition Zone (mm) | Reference Drug | Inhibition Zone (mm) | Source |
|---|---|---|---|---|---|
| Iminocoumarine 3a | C. albicans | 14 | Amphotericin B | 18 | |
| Thiazole 5a | C. albicans | 12 | Amphotericin B | 18 | |
| Iminocoumarine 3a | A. flavus | Inactive | Amphotericin B | 18 | |
| Thiazole 5a | A. flavus | Inactive | Amphotericin B | 18 | |
| 4H-Chromene 4a | C. albicans | 24 | Ketoconazole | 26 | nanobioletters.com |
| 4H-Chromene 4i | F. oxysporum | 23 | Ketoconazole | 25 | nanobioletters.com |
Structure-Activity Relationships in Derived Antimicrobial Agents
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent antimicrobial agents. mdpi.com Studies on thioacetamide-triazoles have provided a detailed examination of the structure-activity relationship (SAR) against E. coli. mdpi.com It was found that substitutions on the aryl ring were generally well-tolerated, while modifications to the central thioacetamide (B46855) linker and the triazole portion had more significant and often detrimental effects on activity. mdpi.com The 1,2,3-triazole moiety, in particular, was identified as critical for the compound's potency. mdpi.com
The antimicrobial activity is influenced by both the core heterocyclic ring and the various functional groups attached to it. For example, the presence of specific substituents on an aryl ring can enhance the antibacterial or antifungal effects. The length and composition of aliphatic chains in lipopeptide derivatives also play a crucial role in their ability to disrupt microbial membranes. These SAR studies guide medicinal chemists in optimizing lead compounds to improve their efficacy and selectivity. mdpi.com
Antioxidant Properties of Related Cyanoacetamide Derivatives
Several studies have explored the antioxidant potential of compounds derived from cyanoacetamide precursors. researchgate.netnanobioletters.com The antioxidant activity is often assessed using standard in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) free radical assay or the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. researchgate.netnanobioletters.com
Research has shown that the transformation of certain N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide precursors into hydrazide analogs can lead to a remarkable increase in antioxidant activity. researchgate.net In one study, the synthesized hydrazide derivatives demonstrated significantly higher radical scavenging ability compared to the parent acetamide (B32628) compound. researchgate.net Similarly, an evaluation of newly synthesized 2-amino-3-cyano-4H-chromene derivatives using the DPPH method revealed that several compounds exhibited outstanding antioxidant performance. nanobioletters.com For instance, some synthesized benzothiophenes showed potent antioxidant activity, with IC50 values that, while not matching, were comparable to the standard antioxidant ascorbic acid. dntb.gov.ua These findings suggest that the cyanoacetamide scaffold can be effectively modified to produce compounds with significant free radical scavenging capabilities.
| Compound Type | Assay Method | Activity Metric | Result | Standard | Standard Result | Source |
|---|---|---|---|---|---|---|
| Hydrazide Analog | ABTS•+ | % Scavenging | 78.1% | - | - | researchgate.net |
| Parent Acetamide | ABTS•+ | % Scavenging | 47.6% | - | - | researchgate.net |
| Benzothiophene 3d | - | IC50 | 75.39 ± 4.12 µg/ml | Ascorbic Acid | 45.54 ± 3.06 µg/ml | dntb.gov.ua |
| 4H-Chromene 4k | DPPH | % Inhibition | 85.24% | Ascorbic Acid | 94.21% | nanobioletters.com |
| 4H-Chromene 4n | DPPH | % Inhibition | 89.34% | Ascorbic Acid | 94.21% | nanobioletters.com |
Antitumor Evaluation of Novel Heterocyclic Compounds Synthesized from Cyanoacetamido Moieties
The versatility of the cyanoacetamido moiety has been harnessed to synthesize a diverse array of heterocyclic compounds, including thiophenes, thiazoles, pyrazoles, pyridines, and pyrimidines, which have been evaluated for their antitumor activities. mdpi.comresearchgate.netdoaj.org The in vitro antiproliferative activity of these novel compounds is often screened against a panel of human cancer cell lines.
In a significant study, derivatives synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were tested against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). mdpi.comresearchgate.netdoaj.org The results were promising, with most of the synthesized compounds revealing high inhibitory effects on the proliferation of these cancer cells. mdpi.comresearchgate.net Other research has also shown that pyrazole (B372694) and pyrimidine (B1678525) derivatives synthesized from cyanoacetamide precursors exhibit excellent in vitro antitumor activity against the MCF-7 cell line. researchgate.net These studies underscore the potential of cyanoacetamide-based heterocycles as a source of new anticancer drug candidates.
| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | Source |
|---|---|---|---|---|
| Thiazole derivative 4 | 5.8 | 4.5 | 12.1 | mdpi.com |
| Thiophene derivative 5 | 20.1 | 18.3 | 25.4 | mdpi.com |
| Pyridine (B92270) derivative 7a | 8.2 | 7.5 | 10.3 | mdpi.com |
| Pyridine derivative 7b | 15.2 | 11.6 | 18.7 | mdpi.com |
| Pyridine derivative 17a | 2.1 | 3.2 | 5.5 | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2Z)-2-cyano-2-(hydroxyimino)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A validated synthesis involves the hydrolysis of 2-cyano-2-(hydroxyimino)acetic acid methyl ester. For example, refluxing 4.3 g of the methyl ester in ethanol with NaOH (8 g in 80 mL H₂O) for 4 hours, followed by acidification (pH = 2 with HCl), extraction with ethyl acetate, and drying over Na₂SO₄ yields the product in 74% purity after recrystallization . Optimization may include adjusting solvent ratios (e.g., THF addition to improve solubility) or varying reflux duration.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?
- Methodological Answer : Use a multi-technique approach:
- IR Spectroscopy : Identifies functional groups (e.g., cyano, hydroxyimino, and carbonyl stretches).
- NMR Spectroscopy : Confirms structural integrity (e.g., absence of methyl ester protons post-hydrolysis).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
For metal complexes (e.g., Ni²⁺, Co²⁺), Raman spectroscopy can elucidate coordination modes .
Q. What safety precautions are recommended when handling this compound due to limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Treat as hazardous waste due to uncharacterized toxicity .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its binding to transition metals?
- Methodological Answer : The ligand’s cyano and hydroxyimino groups act as chelating sites. For example, with Ni²⁺ or Cu²⁺:
- pH Optimization : Adjust pH to deprotonate the hydroxyimino group for stronger metal-ligand bonds.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and complex stability.
- Spectroscopic Validation : IR shifts (e.g., ν(C≡N) at ~2200 cm⁻¹) confirm coordination .
Q. What computational strategies are employed to predict the binding affinity of this compound derivatives to biological targets like SHP2 phosphatase?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model ligand-protein interactions.
- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and identify key residues (e.g., allosteric site interactions).
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG) .
Q. How can the antioxidant activity of this compound derivatives be systematically evaluated?
- Methodological Answer :
- DPPH Assay : Measure radical scavenging via absorbance decay at 517 nm.
- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ using TPTZ as a chromogen.
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Q. What experimental approaches are used to analyze the hydrogen bonding and aggregation behavior of this compound in solid-state and solution phases?
- Methodological Answer :
- X-ray Crystallography : Resolve intermolecular H-bonding networks (e.g., O–H···N interactions).
- Dynamic Light Scattering (DLS) : Monitor aggregation size in solution.
- UV-Vis Spectroscopy : Track concentration-dependent absorbance shifts indicative of π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
